molecular formula C7H11N3O B2800439 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine CAS No. 1513130-41-0

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine

Cat. No.: B2800439
CAS No.: 1513130-41-0
M. Wt: 153.185
InChI Key: GPRVTGXMHAXWRK-UHFFFAOYSA-N
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Description

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine is a heterocyclic compound with a unique structure that combines a pyrano ring with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization reactions under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as calcium carbonate .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,4,6,7-tetrahydropyrano[4,3-C]pyrazol-3-amine stands out due to its unique combination of pyrano and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10-7(8)5-4-11-3-2-6(5)9-10/h2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRVTGXMHAXWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2COCCC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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